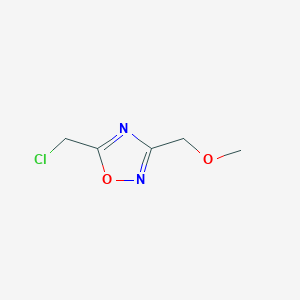
1-(3-Ethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Ethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione, also known as 3-ethoxy-4,4,4-trifluorobutyronitrile, is a highly versatile chemical compound with a wide range of applications in organic synthesis and research. It is a clear, colorless liquid at room temperature and has an odor similar to that of ammonia. This compound has been widely studied in recent years due to its unique properties, which make it an excellent choice for a variety of scientific applications.
科学的研究の応用
Structural and Thermal Properties
Studies have characterized similar β-diketones, highlighting their potential in forming stable complexes with metals and their behavior in different environments. For instance, research on cyano-substituted azoderivatives of β-diketones, including compounds structurally related to 1-(3-Ethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione, reveals their high thermal stability and phase transition characteristics, which could be relevant for applications in material science and engineering (Mahmudov et al., 2011).
Luminescent Materials
The compound has been utilized in the synthesis of luminescent materials, particularly europium(III) complexes, which show promise for applications in LED technology. A study demonstrated the synthesis of a europium(III) complex based on a similar β-diketone, which exhibited intense red emission and high thermal stability, suitable for use in LEDs without UV radiation. This indicates potential applications in display technologies and advanced photonic applications (Liu et al., 2013).
Synthesis and Application in Organic Chemistry
The compound and its derivatives have been investigated for their reactivity and potential in synthesizing various organic molecules. One study focused on the regioselective synthesis of fluorinated pyrazole derivatives from trifluoromethyl-1,3-diketone, showcasing the versatility of β-diketones in organic synthesis and their potential in developing compounds with various biological and chemical properties (Song & Zhu, 2001).
Photopolymerization Monitoring
Research into the use of carbazole derivatives, similar to 1-(3-Ethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione, as spectroscopic fluorescent probes for real-time monitoring of cationic photopolymerization processes, reveals the compound's utility in materials science, especially in the development and quality control of polymer coatings and resins (Ortyl et al., 2014).
特性
IUPAC Name |
1-(3-ethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O3/c1-2-18-9-5-3-4-8(6-9)10(16)7-11(17)12(13,14)15/h3-6H,2,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYQGQVQLTWKKQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)CC(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Ethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[5-(Aminosulfonyl)-1,3-benzoxazol-2-yl]piperidine-4-carboxylic acid](/img/structure/B1344424.png)

![[1-(1,3-Benzoxazol-2-yl)piperidin-3-yl]acetic acid](/img/structure/B1344427.png)

![5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine](/img/structure/B1344429.png)
![2-[(2-Bromophenyl)amino]propanohydrazide](/img/structure/B1344431.png)
![2-[(5-{[(4-bromophenyl)amino]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1344432.png)
![2-[(4-allyl-5-{1-[(4-methylphenyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1344433.png)
![Ethyl 3-[ethyl(methyl)amino]butanoate](/img/structure/B1344435.png)
![N-[(5-Isobutyl-1,2,4-oxadiazol-3-YL)methyl]-ethanamine](/img/structure/B1344439.png)

![3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B1344443.png)

